N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide
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Overview
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide typically involves the reaction of 4-ethylphenyl thiazole with 3-propoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent. It is also being investigated for its neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-3-12-25-18-7-5-6-17(13-18)20(24)23-21-22-19(14-26-21)16-10-8-15(4-2)9-11-16/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,23,24) |
InChI Key |
QNLVBCOEVZCNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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